

Spectroscopic Profile of 3-Chloropyrazin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloropyrazin-2(1H)-one

Cat. No.: B180786

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Chloropyrazin-2(1H)-one** (CAS No: 105985-17-9), a key intermediate in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-Chloropyrazin-2(1H)-one**, which exists in tautomeric equilibrium with 3-chloro-2-hydroxypyrazine. The presented data corresponds to the more stable 2(1H)-one form.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Solvent
Data not publicly available	-	DMSO-d6

Note: While literature indicates the existence of ^1H NMR data at 400 MHz in DMSO-d6, specific chemical shift values are not readily found in public databases.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent
Data not publicly available	-

Note: Publicly accessible ^{13}C NMR data for **3-Chloropyrazin-2(1H)-one** is currently unavailable.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
Data not publicly available	-

Note: Specific IR absorption peaks for **3-Chloropyrazin-2(1H)-one** are not detailed in publicly available sources.

Table 4: Mass Spectrometry Data

m/z Ratio	Fragmentation Ion
Data not publicly available	-

Note: The mass spectrum and fragmentation pattern for **3-Chloropyrazin-2(1H)-one** are not readily available in public spectral databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloropyrazin-2(1H)-one** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse program.
 - Set the spectral width to cover the expected chemical shift range for aromatic and amide protons (typically 0-14 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to encompass the expected range for pyrazinone carbons (typically 0-180 ppm).
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **3-Chloropyrazin-2(1H)-one** sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

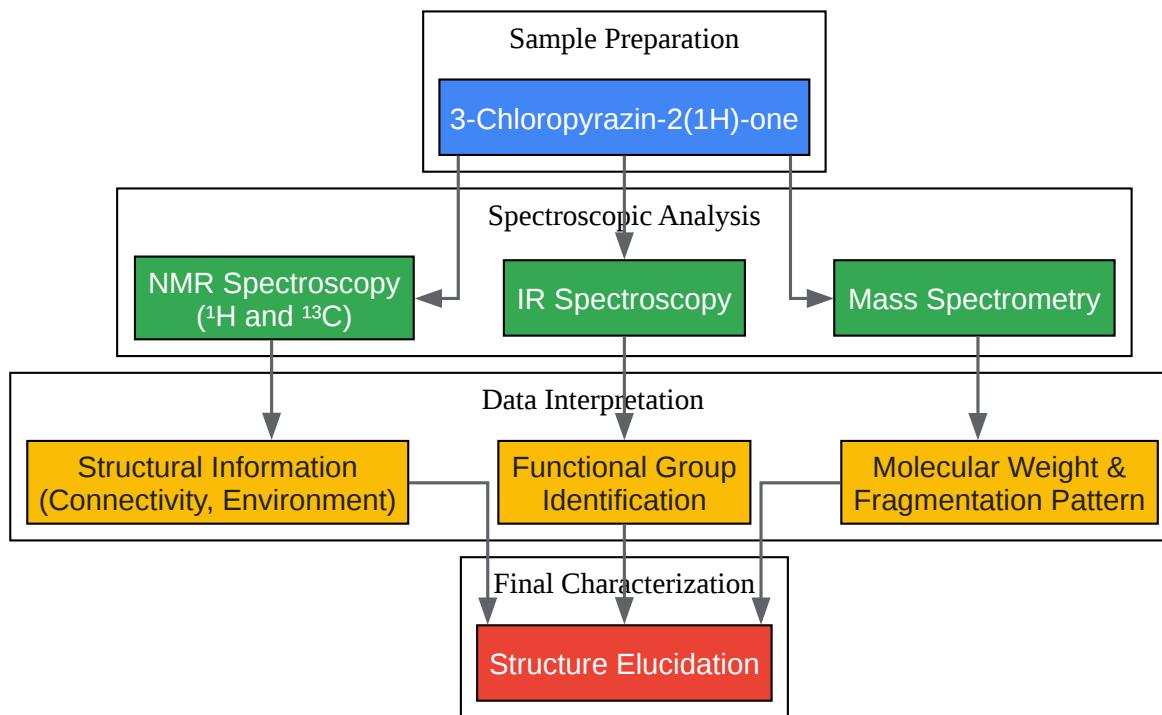
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-Chloropyrazin-2(1H)-one**.



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Caption: General workflow for the spectroscopic characterization of an organic compound.

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